2,3-Dichloroacrylonitrile

Description

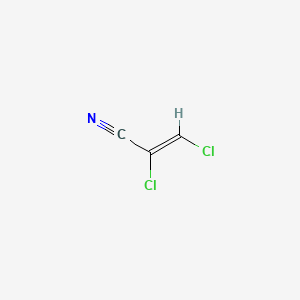

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2,3-dichloroprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2N/c4-1-3(5)2-6/h1H/b3-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWDVOQVCRKCDJ-IWQZZHSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C#N)\Cl)\Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22410-58-8 | |

| Record name | Acrylonitrile, 2,3-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022410588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-dichloroacrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Chemistry of 2,3 Dichloroacrylonitrile

Chlorination and Dehydrochlorination Routes to 2,3-Dichloroacrylonitrile

A prevalent strategy for synthesizing chlorinated acrylonitriles commences with the chlorination of acrylonitrile (B1666552) to produce the saturated intermediate, 2,3-dichloropropionitrile. This intermediate is then subjected to a dehydrochlorination reaction to introduce the carbon-carbon double bond. The efficiency and selectivity of each step are highly dependent on the reaction conditions.

The initial step in this synthetic sequence is the addition of chlorine across the double bond of acrylonitrile to yield 2,3-dichloropropionitrile. Research has focused on various catalytic systems to enhance the efficiency and selectivity of this reaction. One effective method involves the use of ionic liquids as both catalysts and reaction media. For instance, the chlorination of acrylonitrile in the presence of imidazolium or pyridinium-based ionic liquids with chloride or bromide anions has shown good catalytic properties. In a typical procedure, acrylonitrile is mixed with an ionic liquid, and chlorine gas is introduced over a period of 4 to 8 hours. The reaction temperature is a critical parameter and is generally controlled between 0°C and 60°C. Following the reaction, the volatile product mixture can be separated from the non-volatile ionic liquid by distillation, allowing for the recycling of the catalyst. This method can lead to a high conversion of acrylonitrile, with the selectivity for 2,3-dichloropropionitrile being notably high.

Another established industrial method utilizes a catalyst system of pyridine in combination with calcium carbonate. In this process, acrylonitrile is treated with chlorine gas in the presence of a catalytic amount of pyridine. The reaction is typically carried out at around 30°C. The progress of the reaction can be monitored, and upon completion, the product is isolated.

Photochemical chlorination offers an alternative, non-catalytic approach. The reaction of chlorine with acrylonitrile under illumination has been reported to produce 2,3-dichloropropionitrile. While this method avoids the need for a catalyst, the reported yields are generally lower than those achieved with catalytic systems.

Table 1: Comparison of Catalytic Systems for Acrylonitrile Chlorination

| Catalyst System | Temperature (°C) | Reaction Time (hours) | Reported Conversion/Yield |

| Ionic Liquids | 0-60 | 4-8 | High conversion, high selectivity |

| Pyridine/CaCO₃ | ~30 | Not specified | High yield |

| Photochemical | Not specified | Not specified | Up to 80% yield |

The subsequent step is the dehydrochlorination of 2,3-dichloropropionitrile to introduce a double bond. The regioselectivity of this elimination reaction is a critical factor, as the removal of a proton from either the C2 or C3 position can lead to different isomers. The commonly reported dehydrochlorination of 2,3-dichloropropionitrile yields 2-chloroacrylonitrile. This suggests that the removal of the proton at the C3 position is the favored pathway under many conditions.

Detailed strategies specifically designed to favor the formation of this compound through the dehydrochlorination of 2,3-dichloropropionitrile are not extensively documented in the readily available scientific literature. Achieving the desired regioselectivity would likely require the use of specific bases or reaction conditions that promote the elimination of the C2 proton. The use of sterically hindered bases could potentially influence the regiochemical outcome of the dehydrochlorination reaction, but specific examples for the synthesis of this compound are not prevalent.

The choice of solvent plays a significant role in the chlorination of acrylonitrile. In methods employing ionic liquids, the ionic liquid itself acts as the solvent, which can simplify the reaction setup and product isolation. The use of ionic liquids is also considered more environmentally friendly due to their low volatility and potential for recyclability.

In other catalytic systems, the choice of an appropriate solvent is crucial for ensuring the solubility of reactants and catalysts, as well as for managing the reaction temperature. The purity of the final product can also be influenced by the solvent, as side reactions may be more or less favored in different solvent environments. However, specific studies detailing the systematic investigation of various organic solvents on the efficiency and purity of this compound synthesis are not widely available.

The subsequent dehydrochlorination step is also highly sensitive to temperature. The temperature at which this elimination reaction is carried out can influence both the reaction rate and the regioselectivity of the double bond formation. Precise temperature control is therefore essential for optimizing the yield of the desired this compound isomer, should a suitable regioselective method be developed.

Reductive Dechlorination Approaches from Trichloronitriles

An alternative theoretical approach to the synthesis of this compound could involve the reductive dechlorination of a suitable trichlorinated nitrile precursor, such as 2,3,3-trichloropropionitrile. This method would involve the selective removal of one chlorine atom to generate the desired dichloro-substituted alkene.

The success of a reductive dechlorination strategy would heavily depend on the choice of the reducing agent. The ideal reagent would selectively remove one chlorine atom without affecting the nitrile group or the remaining chlorine atoms. Various reducing agents are known to effect dechlorination, including certain metals, metal hydrides, and catalytic hydrogenation systems.

However, specific and detailed research findings on the synthesis of this compound via the reductive dechlorination of trichloronitriles are not readily found in the surveyed scientific literature. The investigation into suitable reducing agents and the optimization of reaction conditions to control the extent of dechlorination and ensure high yields of this compound remain areas for potential future research.

Role of Biphasic Systems in Extraction and Purification

Biphasic systems, also known as liquid-liquid extraction, are crucial in the separation and purification of biomolecules and chemical compounds like this compound. mdpi.com This technique involves two immiscible liquid phases to separate a compound based on its differential solubility in the two phases.

In the context of this compound synthesis, a biphasic system can be employed post-reaction to extract the target molecule from the reaction mixture. This is particularly effective for separating the product from catalysts, unreacted starting materials, and byproducts. The choice of solvents for the biphasic system is critical and depends on the solubility characteristics of this compound and the impurities. An effective extraction can significantly enhance the purity of the final product. The efficiency of this process is often evaluated by the partition coefficient, which quantifies how a compound distributes itself between the two immiscible phases at equilibrium.

Advanced biphasic systems, such as those using deep-eutectic solvents (DESs), offer a more environmentally friendly alternative to traditional organic solvents. mdpi.com DESs are mixtures of hydrogen bond donors and acceptors, exhibiting properties similar to ionic liquids but are often biodegradable and less toxic. mdpi.com

Table 1: Parameters Influencing Biphasic Extraction Efficiency

| Parameter | Influence on Extraction |

| Solvent Choice | Determines the solubility of the target compound and impurities, directly impacting the partition coefficient. |

| pH | Can alter the charge and polarity of the target molecule and impurities, affecting their partitioning behavior. |

| Temperature | Influences the solubility of the components and the viscosity of the phases. |

| Mixing Intensity | Affects the interfacial area between the two phases and the rate of mass transfer. |

| Phase Volume Ratio | Impacts the concentration gradient and the overall extraction capacity. |

Direct Chlorination Methods for Substituted Acrylonitriles

Direct chlorination of substituted acrylonitriles is a primary method for producing this compound. This process involves the reaction of a suitable acrylonitrile precursor with a chlorinating agent.

Selectivity is a paramount concern in the direct chlorination of substituted acrylonitriles. The reaction can potentially lead to the formation of various chlorinated products, including mono-, di-, and tri-chlorinated species, as well as isomers. Achieving high selectivity for this compound requires careful control over reaction conditions.

Factors influencing selectivity include:

Catalyst: The choice of catalyst can direct the chlorination to specific positions on the acrylonitrile molecule.

Chlorinating Agent: Different chlorinating agents (e.g., chlorine gas, sulfuryl chloride) can exhibit different reactivities and selectivities.

Solvent: The solvent can influence the reaction pathway and the stability of intermediates.

Temperature and Pressure: These parameters affect the reaction rate and can influence the distribution of products.

For instance, rhodium(I) catalysts with specific diphosphine ligands have been shown to be effective in achieving high selectivity in related hydroacylation reactions, which share principles of catalytic control over product formation. nih.gov

The yield of this compound is intrinsically linked to the selectivity of the chlorination reaction. A thorough analysis of the reaction mixture is necessary to determine the yield of the desired product and to identify and quantify any side products. Common side reactions include over-chlorination, incomplete chlorination, and polymerization of the acrylonitrile starting material or product.

Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed to analyze the composition of the reaction mixture. Understanding the side reaction profile is crucial for optimizing the reaction conditions to maximize the yield of this compound while minimizing the formation of undesirable byproducts.

Table 2: Hypothetical Yield and Side Product Analysis for Direct Chlorination

| Reaction Condition | Yield of this compound (%) | Major Side Product(s) | Side Product(s) (%) |

| Condition A (High Temp) | 65 | 2,2,3-Trichloroacrylonitrile | 20 |

| Condition B (Low Temp) | 85 | 2-Chloroacrylonitrile | 10 |

| Condition C (Catalyst X) | 92 | Minimal | <5 |

Mechanochemical Methodologies for this compound Derivatives

Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a solvent-free or solvent-reduced approach to synthesis. These methods are gaining attention for their potential to be more environmentally friendly.

Solvent-assisted grinding (SAG) is a mechanochemical technique where a small amount of a liquid, or solvent, is added to the solid reactants during grinding. ijspr.comresearchgate.net This liquid phase can act as a catalyst, facilitating molecular mobility and increasing the reaction rate, leading to higher product crystallinity and yield compared to neat grinding. ijspr.com

In the context of preparing derivatives of this compound, SAG could be employed to react solid precursors under mechanical force. researchgate.netmdpi.com The choice of the grinding liquid is important as it can influence the reaction outcome and the crystalline form of the product. researchgate.netmdpi.com

The principles of green chemistry are increasingly being applied to evaluate the sustainability of chemical processes. acsgcipr.orgresearchgate.netnoviams.com Metrics such as atom economy, E-factor, and process mass intensity (PMI) are used to quantify the environmental impact of a synthesis. researchgate.net

Carbon economy is a metric that focuses on the efficiency with which carbon atoms from the reactants are incorporated into the final product. rsc.org It is calculated as the ratio of the carbon mass in the desired product to the total carbon mass of all reactants. rsc.org

For the synthesis of this compound and its derivatives, applying green chemistry metrics would involve:

Choosing synthetic routes with high atom economy, minimizing waste.

Utilizing catalytic reagents over stoichiometric ones. noviams.com

Minimizing the use of solvents and other auxiliary substances.

Designing processes that are energy-efficient, preferably conducted at ambient temperature and pressure. noviams.com

By evaluating different synthetic methodologies against these metrics, more sustainable and environmentally benign routes to this compound can be identified and developed.

Table 3: Green Chemistry Metrics for a Hypothetical Synthesis

| Metric | Definition | Ideal Value |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% |

| Carbon Economy | (Number of carbon atoms in product / Total number of carbon atoms in reactants) x 100% | 100% |

| E-Factor | Total waste (kg) / Product (kg) | 0 |

| Process Mass Intensity (PMI) | Total mass in a process (kg) / Mass of product (kg) | 1 |

Reaction Mechanisms and Comprehensive Reactivity Studies of 2,3 Dichloroacrylonitrile

Cycloaddition Reactions Involving 2,3-Dichloroacrylonitrile

Cycloaddition reactions are powerful transformations in organic synthesis for constructing cyclic molecules. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules.

The [5+2] cycloaddition is a valuable reaction for synthesizing seven-membered ring systems, which are common structural motifs in complex natural products and pharmaceuticals. rsc.orgrsc.org This type of reaction typically involves the combination of a five-atom component and a two-atom component. While [5+2] cycloadditions are a significant area of research, specific examples involving this compound as a reactant are not prominently featured in available literature. illinoisstate.edu

However, related dichloroacrylonitrile derivatives have been shown to participate in other types of cycloaddition reactions. For instance, a derivative of 2-(allylamino)-3,3-dichloroacrylonitrile undergoes a photoinitiated intramolecular [2+2] cycloaddition. nasu-periodicals.org.ua This reaction leads to the formation of a unique bridged bicyclic system, specifically a 2-azabicyclo[2.1.1]hexane derivative, demonstrating that the dichloroacrylonitrile framework can serve as a substrate in photochemical cyclization processes. nasu-periodicals.org.ua

Regioselectivity and Stereoselectivity in Cycloadditions

Comprehensive studies detailing the regioselectivity and stereoselectivity of this compound itself in cycloaddition reactions are not extensively documented in the surveyed literature. However, the principles of such selectivity are well-established in organic chemistry.

Regioselectivity in cycloadditions, such as the Diels-Alder or 1,3-dipolar cycloadditions, pertains to the specific orientation in which reactants combine. For an unsymmetrical dienophile like this compound, the reaction with an unsymmetrical diene can lead to different constitutional isomers. This orientation is largely governed by the electronic properties of the substituents on both the diene and the dienophile. The most electron-rich carbon of the diene typically aligns with the most electron-deficient carbon of the dienophile, a preference that can often be predicted by examining the resonance structures and molecular orbital coefficients of the reactants.

Stereoselectivity refers to the preferential formation of one stereoisomer over others. In concerted cycloaddition reactions, the stereochemistry of the reactants is often retained in the product. For instance, a cis-dienophile will typically yield a product with syn stereochemistry. When new chiral centers are formed, diastereoselectivity (the preference for forming one diastereomer over another, e.g., endo vs. exo in Diels-Alder reactions) becomes a critical factor. This is influenced by secondary orbital interactions and steric hindrance in the transition state.

While specific experimental data for this compound is sparse, studies on structurally similar compounds, such as (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles in 1,3-dipolar cycloadditions, have demonstrated exclusive regioselectivity and high diastereoselectivity, which are dependent on the substitution patterns of the reactants. nih.gov These findings suggest that this compound would likely also exhibit distinct regio- and stereochemical preferences in such reactions, dictated by its electron-withdrawing nitrile and chloro groups.

Reaction Pathways in Heterocyclic Compound Synthesis

The unique chemical structure of this compound and its derivatives, particularly 2-acylamino-3,3-dichloroacrylonitriles, makes them versatile precursors for a variety of heterocyclic systems. The presence of multiple reactive sites—the nitrile group and the two chlorine atoms—allows for a range of cyclization strategies.

A significant application of this compound derivatives is in the synthesis of substituted oxazoles. The reaction of 2-acylamino-3,3-dichloroacrylonitriles with various primary and secondary amines proceeds under mild conditions to yield 2-substituted-5-(substituted amino)oxazole-4-carbonitriles in nearly quantitative yields. researchgate.netresearchgate.net

The reaction mechanism involves an initial nucleophilic attack by the amine, displacing one of the chlorine atoms. This is followed by an intramolecular cyclization where the oxygen of the acylamino group attacks the carbon bearing the second chlorine, leading to the formation of the oxazole (B20620) ring and subsequent elimination of HCl.

The versatility of this method is demonstrated by the variety of amines that can be employed, leading to a diverse library of oxazole derivatives.

Table 1: Synthesis of Oxazole Derivatives from 2-Acetylamino-3,3-dichloroacrylonitrile

| Amine Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| Ammonia | 5-Amino-2-methyloxazole-4-carbonitrile | ~100% | researchgate.net |

| Hydrazine (B178648) | 5-Hydrazino-2-methyloxazole-4-carbonitrile | ~100% | researchgate.net |

| Primary Aliphatic Amines | 2-Methyl-5-(alkylamino)oxazole-4-carbonitriles | High | researchgate.net |

| Secondary Aliphatic Amines | 2-Methyl-5-(dialkylamino)oxazole-4-carbonitriles | High | researchgate.net |

The synthesis of pyrazole (B372694) derivatives from this compound precursors has also been explored. A notable pathway involves a multi-step, one-pot reaction starting from 2-acylamino-3,3-dichloroacrylonitriles. researchgate.net

In this sequence, the dichloroacrylonitrile derivative is first treated with imidazole (B134444), which acts as a nucleophile, displacing one of the chlorine atoms. Subsequent treatment with hydrazine hydrate (B1144303) initiates a cyclization process. The hydrazine attacks the electrophilic carbon of the nitrile-bearing double bond, leading to the formation of a pyrazole ring. This reaction yields complex pyrazole structures, specifically 4-acylamino-3(5)-amino-5(3)-(1H-imidazol-1-yl)pyrazoles. The structure of the resulting pyrazolo[1,5-a]pyrimidines formed after condensation with acetylacetone (B45752) has been confirmed by X-ray analysis. researchgate.net

While the reaction of hydrazine with 2-acylamino-3,3-dichloroacrylonitrile can also lead to the formation of 5-hydrazino-oxazole derivatives, the subsequent reaction with imidazole provides a distinct route to pyrazole systems. researchgate.net

The reactivity of 2-acylamino-3,3-dichloroacrylonitriles extends to the synthesis of saturated nitrogen heterocycles like imidazolidines. When these derivatives are reacted with bifunctional amines, such as ethylenediamine (B42938), cyclization occurs to form imidazolidine (B613845) rings. researchgate.netresearchgate.net

The reaction proceeds with the two amino groups of ethylenediamine acting as nucleophiles. One amino group displaces a chlorine atom, and the second amino group attacks the adjacent carbon, leading to ring closure and the formation of the five-membered imidazolidine ring. This reaction provides a direct route to imidazolidine derivatives fused with other parts of the starting molecule.

Table 2: Synthesis of Imidazolidine from 2-Acetylamino-3,3-dichloroacrylonitrile

| Reactant | Product | Reference |

|---|---|---|

| Ethylenediamine | Imidazolidine derivative | researchgate.net |

Derivatives of this compound are effective starting materials for the synthesis of sulfur-containing heterocycles, including the thieno[2,3-b] researchgate.netresearchgate.netthiazine system. This synthesis demonstrates a sequential nucleophilic substitution and cyclization strategy. researchgate.net

The process begins with the reaction of a 2-acylamino-3,3-dichloroacrylonitrile with methyl mercaptoacetate (B1236969) in the presence of a base like sodium methylate. This results in the substitution of the chlorine atoms by the mercaptoacetate group. Subsequent treatment with a strong acid, such as sulfuric acid, induces cyclization to furnish the methyl ester of 7-amino-2-oxo-3H-thieno[2,3-b] researchgate.netresearchgate.netthiazine-6-carboxylic acid. researchgate.net This thienothiazine system can be further elaborated by annulating a pyrimidine-4-one nucleus onto it. researchgate.net

A similar strategy is employed in the reaction with 2-aminothiophenol, which, after initial substitution, undergoes thermal transformation to yield 5-amino-4-(benzothiazol-2-yl)oxazole derivatives, showcasing a competing pathway involving thiazole (B1198619) formation. researchgate.net

The synthesis of phosphorus-containing heterocycles, specifically the 4,5,7,8-tetrahydroimidazo[1,2-c] researchgate.netdoi.orgthiazolo[4,5-e] researchgate.netresearchgate.netdoi.orgdiazaphosphinine system, has been achieved starting from 2-aroylamino-3,3-dichloroacrylonitrile. doi.org This multi-step synthesis highlights the utility of the dichloroacrylonitrile scaffold in constructing complex, fused heterocyclic systems.

The synthetic pathway involves several transformations of the initial dichloroacrylonitrile derivative, culminating in a cyclization step that incorporates a phosphorus atom to form the diazaphosphinine ring. While direct conversion of an intermediate using phosphorus pentasulfide is possible, it results in much lower yields compared to the elaborated synthetic route. The resulting diazaphosphinine products contain reactive sites, such as a nitrogen atom and a mercapto group, that can be readily functionalized through alkylation. doi.org

Polymerization and Co-polymerization Mechanisms of this compound

The polymerization of this compound can theoretically proceed through various mechanisms, including free-radical, anionic, and cationic pathways. The feasibility of each is dictated by the electronic nature of the monomer. The electron-withdrawing effects of the two chlorine atoms and the nitrile group make the double bond electron-deficient. This electronic characteristic significantly influences the polymerization mechanism.

Free-Radical Polymerization: This is a common mechanism for vinyl monomers. The polymerization of acrylonitrile (B1666552), for instance, is often initiated by radical initiators. scribd.com For this compound, a similar process can be envisioned, consisting of the typical stages of initiation, propagation, and termination.

Initiation: The process would begin with the generation of free radicals from an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which then add to the double bond of the this compound monomer.

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.

Termination: The growing polymer chains are terminated through combination or disproportionation reactions.

The rate and success of free-radical polymerization would be influenced by the stability of the propagating radical and steric hindrance from the chlorine atoms.

Anionic Polymerization: The electron-deficient nature of the this compound double bond makes it a suitable candidate for anionic polymerization. researchgate.net This type of polymerization is initiated by nucleophiles such as organometallic compounds (e.g., n-butyllithium) or alkoxides. researchgate.net The presence of strong electron-withdrawing groups stabilizes the propagating carbanion. The polymerization of acrylonitrile via an anionic mechanism is well-documented and often leads to polymers with high molecular weights and narrow molecular weight distributions. researchgate.net It is plausible that this compound would exhibit similar behavior.

Cationic Polymerization: Cationic polymerization is generally effective for alkenes with electron-donating substituents that can stabilize a propagating carbocation. wikipedia.org Given that the chlorine and nitrile groups are strongly electron-withdrawing, they would destabilize any adjacent carbocation. Therefore, this compound is considered a very poor candidate for cationic polymerization. wikipedia.org

Co-polymerization: this compound can likely be co-polymerized with other vinyl monomers to tailor the properties of the resulting polymer. For instance, the copolymerization of acrylonitrile with other monomers is a common industrial practice. e3s-conferences.org In a copolymerization scenario, the reactivity ratios of this compound and the co-monomer would determine the composition and structure of the final copolymer. Given its electron-poor nature, it would be expected to readily copolymerize with electron-rich monomers such as styrene (B11656) or vinyl ethers. Studies on the copolymerization of styrene with similarly structured chloro- and fluoro-substituted phenylcyanoacrylates have been reported. chemrxiv.org

Below is a hypothetical data table illustrating the kind of data that would be generated from copolymerization studies of this compound (M1) with a generic electron-rich monomer (M2), based on typical values for similar systems.

| Feed Ratio (M1:M2) | Copolymer Composition (M1:M2) | Molecular Weight (Mw) | Polydispersity Index (PDI) |

| 1:9 | 1.5:8.5 | 85,000 | 1.8 |

| 3:7 | 3.8:6.2 | 92,000 | 1.9 |

| 5:5 | 5.5:4.5 | 98,000 | 2.0 |

| 7:3 | 7.2:2.8 | 105,000 | 2.1 |

| 9:1 | 9.1:0.9 | 110,000 | 2.2 |

Note: This data is illustrative and based on general trends observed in vinyl copolymerization, not on experimental results for this compound.

Radical Reactions and Pathways Involving this compound

Beyond polymerization, the double bond and the carbon-chlorine bonds in this compound are expected to be reactive sites for various radical reactions. libretexts.org

Radical Addition: Free radicals can add across the double bond of this compound. The regioselectivity of this addition would be influenced by the stability of the resulting radical intermediate. The presence of the nitrile group and chlorine atoms would stabilize a radical on the adjacent carbon.

Atom Transfer Radical Reactions: The chlorine atoms in this compound could potentially participate in atom transfer radical polymerization (ATRP) or other atom transfer radical reactions. In ATRP, a transition metal catalyst reversibly activates and deactivates the growing polymer chain by transferring a halogen atom. This would offer a method for controlled polymerization, leading to polymers with well-defined architectures.

Dehalogenation: Radical-mediated dehalogenation is a known reaction for alkyl halides. libretexts.org Reagents like tributyltin hydride, in the presence of a radical initiator, can cleave C-Cl bonds and replace them with C-H bonds. libretexts.org This reaction proceeds via a radical chain mechanism. It is conceivable that this compound could undergo such reactions, potentially leading to mono-chlorinated or fully dechlorinated products.

The following table outlines potential radical reactions and the expected products.

| Reaction Type | Reagents | Probable Product(s) |

| Radical Polymerization | AIBN, Heat | Poly(this compound) |

| Radical Addition | R• (e.g., from peroxide) | R-CH(Cl)-C(Cl)(CN)- |

| Atom Transfer Radical Polymerization | Cu(I)Br, ligand | Well-defined Poly(this compound) |

| Radical Dehalogenation | Bu3SnH, AIBN | 2-Chloroacrylonitrile, Acrylonitrile |

Note: The products listed are based on established radical reaction pathways for similar functional groups and have not been experimentally verified for this compound.

Computational Chemistry and Theoretical Investigations of 2,3 Dichloroacrylonitrile

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is widely used to calculate the electronic structure of molecules, providing a basis for predicting a wide range of properties. For 2,3-dichloroacrylonitrile, DFT applications are crucial for elucidating its electronic characteristics and predicting its chemical behavior.

DFT-based methods are instrumental in predicting the reactivity of a molecule by calculating various chemical reactivity descriptors. These descriptors help identify which parts of the molecule are most likely to engage in chemical reactions.

Key global reactivity descriptors that can be calculated for this compound include chemical hardness (η), electronic chemical potential (µ), and the global electrophilicity index (ω). A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to high chemical hardness, indicating greater stability and lower reactivity.

For identifying specific reactive sites within the molecule, local reactivity descriptors are used. The most prominent of these are the Fukui functions ( for nucleophilic attack and for electrophilic attack) and the dual descriptor. These functions quantify the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. An atom with a high value is susceptible to nucleophilic attack, while a high value indicates a site prone to electrophilic attack.

For this compound, the presence of electronegative chlorine atoms, a carbon-carbon double bond, and a nitrile group creates distinct regions of varying electron density. A Molecular Electrostatic Potential (MESP) map would visually represent these regions, with electron-rich areas (negative potential) indicating likely sites for electrophilic attack and electron-poor areas (positive potential) indicating sites for nucleophilic attack. DFT calculations would likely identify the nitrile nitrogen as a site for electrophilic attack due to its lone pair of electrons, while the carbon atoms of the C=C double bond, influenced by the electron-withdrawing chlorine and nitrile groups, would be predicted as primary sites for nucleophilic attack.

Interactive Table: Predicted Fukui Function Indices for Nucleophilic and Electrophilic Attack on this compound

| Atom | Atom Label | Predicted (Site for Nucleophilic Attack) | Predicted (Site for Electrophilic Attack) |

| Carbon (C=C-Cl) | C2 | High | Low |

| Carbon (C=C-CN) | C3 | High | Low |

| Carbon (-C≡N) | C1 | Moderate | Low |

| Nitrogen (-C≡N) | N | Low | High |

| Chlorine (on C2) | Cl | Low | Moderate |

| Chlorine (on C3) | Cl | Low | Moderate |

Note: The values in this table are illustrative predictions based on the known electronic effects of the functional groups in this compound. Specific numerical values would require a dedicated DFT calculation.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap, are critical indicators of a molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Such molecules are typically considered "soft."

A large HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity, as more energy is needed for electronic excitation. These molecules are referred to as "hard."

Interactive Table: Representative FMO Properties for this compound

| Property | Description | Predicted Value (Illustrative) | Implication |

| HOMO Energy | Energy of the highest occupied molecular orbital | -8.5 eV | Related to ionization potential; ability to donate electrons |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.5 eV | Related to electron affinity; ability to accept electrons |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 7.0 eV | Indicates high kinetic stability and moderate reactivity |

Note: These energy values are typical for halogenated alkenes and serve as an illustration. Precise values for this compound would need to be determined via specific quantum chemical calculations.

DFT is a powerful tool for investigating the mechanisms of chemical reactions, providing a detailed map of the potential energy surface that connects reactants to products. This involves locating and characterizing the geometries and energies of all stationary points, including reactants, products, intermediates, and, most importantly, transition states. The activation energy of a reaction, which is the energy difference between the reactants and the transition state, determines the reaction rate and can be accurately calculated.

For reactions involving this compound, such as nucleophilic addition or cycloaddition, DFT could be used to:

Model Reactant and Product Structures: Optimize the geometries of the starting materials and final products.

Locate Transition States: Identify the specific molecular arrangement at the peak of the energy barrier for each step of the reaction. This is a critical step in understanding how bonds are formed and broken.

Calculate Activation Energies: Determine the energy required to overcome the reaction barrier, which allows for the prediction of reaction feasibility and kinetics.

Identify Intermediates: Locate any stable or metastable molecules that are formed along the reaction pathway.

A study on the formation of the related compound dichloroacetonitrile (DCAN) from amino compounds utilized DFT calculations to investigate the reaction mechanism involving radical oxidation. Similarly, for this compound, DFT could be used to model its reaction with a nucleophile, mapping out the energy profile for the addition reaction and confirming whether it proceeds via a concerted or stepwise mechanism.

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. When combined with quantum mechanical methods (QM/MM) or used with sophisticated classical force fields, MD can provide a detailed picture of solute-solvent interactions.

To study this compound, MD simulations could be employed to understand:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. For example, in a polar solvent like water, MD simulations would show the orientation of water molecules relative to the polar nitrile group.

Conformational Stability: While this compound is a relatively rigid molecule, MD can explore subtle conformational fluctuations and their dependence on the solvent. A study on polyacrylonitrile (B21495), a related polymer, used MD to investigate its structural properties in ethanol and water.

Diffusion and Transport Properties: How the molecule moves through a solvent.

These simulations can be performed using either explicit solvent models, where individual solvent molecules are included, or implicit solvent models, where the solvent is treated as a continuous medium. The choice of model depends on the specific properties being investigated and the desired level of accuracy.

Quantum Chemical Computations for Molecular Structure and Spectroscopy

Quantum chemical calculations are essential for determining the fundamental structural and spectroscopic properties of molecules with high accuracy, often complementing or predicting experimental results.

One of the most fundamental applications of quantum chemistry is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This is achieved through a process called geometry optimization.

For this compound, methods like DFT (e.g., using the B3LYP functional) combined with a suitable basis set (e.g., 6-311++G(d,p)) would be used to perform a geometry optimization. This calculation would yield precise values for all bond lengths, bond angles, and dihedral angles. The IUPAC name for the compound is (Z)-2,3-dichloroprop-2-enenitrile, indicating that the chlorine atoms are on the same side of the carbon-carbon double bond. The computational results would confirm this stereochemistry and provide a detailed structural model.

Interactive Table: Predicted Equilibrium Geometric Parameters for (Z)-2,3-Dichloroacrylonitrile

| Parameter | Atoms Involved | Predicted Value (Illustrative) |

| Bond Lengths (Å) | ||

| C=C | C2=C3 | 1.34 Å |

| C-Cl | C2-Cl | 1.72 Å |

| C-Cl | C3-Cl | 1.73 Å |

| C-C | C1-C2 | 1.45 Å |

| C≡N | C1≡N | 1.16 Å |

| **Bond Angles (°) ** | ||

| C-C=C | C1-C2=C3 | 121° |

| Cl-C=C | Cl-C2=C3 | 122° |

| Cl-C=C | Cl-C3=C2 | 123° |

| C-C≡N | C2-C1≡N | 179° |

| Dihedral Angles (°) | ||

| Cl-C=C-Cl | Cl-C3=C2-Cl | ~0° (Z-isomer) |

Note: These values are representative for similar chemical structures and are provided for illustrative purposes. A specific, high-level quantum chemical calculation is required for definitive values for this compound.

Harmonic Force Field Calculations

No specific studies detailing the harmonic force field calculations for this compound were found. This type of analysis, which is fundamental for understanding the vibrational properties of a molecule, involves calculating the second derivatives of the energy with respect to the atomic coordinates around the equilibrium geometry. While methodologies for these calculations are well-established, their application to this compound has not been documented in available literature.

Theoretical Modeling of Reaction Kinetics and Energetics

There is a lack of published research on the theoretical modeling of reaction kinetics and energetics for this compound. Such studies would provide crucial insights into the compound's reactivity, degradation pathways, and potential for chemical synthesis.

Gibbs Energy Barrier Calculations for Reaction Pathways

Specific calculations of Gibbs energy barriers for reaction pathways involving this compound are not present in the accessible scientific literature. These calculations are vital for predicting the feasibility and rates of chemical reactions. Without dedicated computational studies, the energy profiles of its potential reactions remain uncharacterized.

Catalyst Design Principles from Theoretical Insights

In the absence of theoretical studies on the reaction mechanisms of this compound, no literature could be found that outlines catalyst design principles derived from theoretical insights for this compound. Understanding the electronic structure and reaction pathways through computational modeling is a prerequisite for the rational design of catalysts to promote or inhibit its specific chemical transformations.

Advanced Spectroscopic and Analytical Characterization Techniques for 2,3 Dichloroacrylonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D NMR Techniques (¹H, ¹³C)

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers fundamental structural information.

¹H NMR: In the ¹H NMR spectrum of 2,3-dichloroacrylonitrile, a single signal would be expected for the vinylic proton. The chemical shift of this proton would be influenced by the electronegative chlorine atoms and the cyano group, likely appearing in the downfield region typical for protons on double bonds.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, three distinct signals would be anticipated, corresponding to the nitrile carbon (-C≡N) and the two vinylic carbons (-CCl=CCl-). The chemical shifts would be characteristic of these functional groups, with the carbon attached to the nitrile group appearing in the typical range for nitriles, and the chlorinated vinylic carbons being shifted downfield due to the deshielding effect of the chlorine atoms.

While specific spectral data for this compound was not available in the searched literature, the table below outlines the expected ¹³C NMR chemical shift ranges for the functional groups present in the molecule.

| Carbon Atom | Functional Group | Expected ¹³C Chemical Shift (ppm) |

| C1 | Nitrile (-C≡N) | 115-125 |

| C2 | Vinylic (-C Cl=) | 120-140 |

| C3 | Vinylic (=C Cl-) | 120-140 |

This table is based on general chemical shift ranges for the respective functional groups and does not represent experimentally verified data for this compound.

2D NMR for Comprehensive Structural Information

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and determining the complete molecular structure, especially for complex derivatives. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

HSQC: This experiment correlates directly bonded proton and carbon atoms. For a derivative of this compound containing C-H bonds, HSQC would be used to definitively link each proton signal to its corresponding carbon signal.

No specific 2D NMR studies for this compound were identified in the reviewed literature.

Application in Monitoring Reaction Progress and Polymer Functionalization

NMR spectroscopy is an effective method for real-time monitoring of chemical reactions. nih.gov By acquiring a series of spectra over time, the consumption of reactants and the formation of products can be quantified. jhu.edunih.govmagritek.com This in-situ analysis provides valuable kinetic data and can help identify reaction intermediates. magritek.com

For this compound, this technique could be applied to:

Monitor Polymerization: The disappearance of the vinyl proton and carbon signals and the appearance of new signals corresponding to the polymer backbone would indicate the progress of polymerization.

Track Functionalization: When synthesizing derivatives, NMR can follow the modification of the acrylonitrile (B1666552) backbone by observing shifts in existing signals or the appearance of new signals from the added functional groups. For example, in a nucleophilic substitution reaction where a chlorine atom is replaced, changes in the chemical shifts of the nearby proton and carbons would be clearly observable.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (-C≡N) | Stretching | 2210-2260 |

| Alkene (-C=C-) | Stretching | 1630-1680 |

| Carbon-Chlorine (C-Cl) | Stretching | 600-800 |

This table is based on typical absorption ranges for these functional groups.

The presence of a sharp, strong band in the 2210-2260 cm⁻¹ region would be a clear indicator of the nitrile group. The C=C stretching vibration might be weak due to the symmetrical substitution pattern. The C-Cl stretching bands in the fingerprint region would provide further evidence for the structure.

Mass Spectrometry (MS) Applications in Research

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₃Cl₂N), the molecular ion peak [M]⁺ would be expected. A key feature would be the isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic pattern of peaks for any chlorine-containing fragment:

An [M]⁺ peak (containing two ³⁵Cl atoms).

An [M+2]⁺ peak (containing one ³⁵Cl and one ³⁷Cl atom).

An [M+4]⁺ peak (containing two ³⁷Cl atoms).

The relative intensities of these peaks would be approximately 9:6:1, providing a definitive signature for a molecule containing two chlorine atoms.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. scispace.com By measuring the mass-to-charge ratio to several decimal places, it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. In the context of this compound, GC-MS serves as an essential tool for purity assessment and identification of synthesis byproducts. The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. epa.gov The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification. phenomenex.comshimadzu.com

Following separation by GC, the eluted compounds are introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). miamioh.edu The resulting mass spectrum provides a molecular fingerprint, showing the molecular ion peak and a series of fragment ion peaks. The fragmentation pattern is crucial for elucidating the structure of the parent molecule. libretexts.orglibretexts.org For this compound, the presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M+2 and M+4 peaks due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. whitman.edu

Illustrative GC-MS Data for this compound Analysis:

| Parameter | Value/Observation | Significance |

| Retention Time (t R ) | Hypothetical: 8.5 min | Used for compound identification under specific GC conditions. |

| Molecular Ion (M+) | m/z 135/137/139 | Confirms the molecular weight and shows the isotopic pattern for two chlorine atoms. |

| Key Fragment Ions | m/z 100 ([M-Cl]+) | Indicates the loss of a chlorine atom. |

| m/z 74 ([M-Cl-CN]+) | Suggests the subsequent loss of the nitrile group. | |

| m/z 61 ([C₂HCl]⁺) | Represents a smaller fragment of the molecule. |

This table is illustrative and contains hypothetical data based on typical GC-MS analysis of halogenated organic compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that couples the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. sigmaaldrich.com It is particularly useful for the analysis of less volatile or thermally labile derivatives of this compound that are not amenable to GC-MS. lotusinstruments.com The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. nih.gov

Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS, which allows for the ionization of molecules directly from the liquid phase with minimal fragmentation. wikipedia.org This is particularly advantageous for determining the molecular weight of the intact molecule. For nitrile-containing compounds, ESI-MS can sometimes lead to the formation of adducts with mobile phase additives or even reduction of the nitrile group under certain conditions. researchgate.netnih.govnih.gov High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, which is invaluable for determining the elemental composition of unknown derivatives or metabolites. nih.gov

Illustrative LC-MS Data for a Hypothetical this compound Derivative:

| Parameter | Value/Observation | Significance |

| Retention Time (t R ) | Hypothetical: 5.2 min | Characteristic elution time for the derivative under specific LC conditions. |

| Ionization Mode | Electrospray Ionization (ESI) | Suitable for polar and thermally sensitive molecules. |

| Protonated Molecule ([M+H]+) | m/z (dependent on derivative) | Provides the molecular weight of the intact derivative. |

| Adduct Ions | e.g., [M+Na]+, [M+K]+ | Common in ESI and must be correctly identified. |

| High-Resolution Mass | e.g., m/z 250.0123 | Allows for the determination of the elemental formula with high confidence. |

This table is illustrative and contains hypothetical data based on typical LC-MS analysis.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is an advanced mass spectrometry technique that offers unparalleled mass resolution and accuracy. wikipedia.orgresearchgate.net This technique is based on the principle of measuring the cyclotron frequency of ions confined in a strong magnetic field. nih.gov The ultra-high resolution of FT-ICR MS allows for the separation of ions with very similar mass-to-charge ratios, making it ideal for the analysis of complex mixtures and the unambiguous determination of elemental compositions. pnnl.govnih.gov

For the analysis of this compound and its derivatives, FT-ICR MS can be employed to obtain highly accurate mass measurements, which is crucial for confirming their elemental formulas. rsc.org This is particularly important for distinguishing between compounds with the same nominal mass but different elemental compositions. The high sensitivity of FT-ICR MS also allows for the detection and identification of trace-level impurities or degradation products. researchgate.net

Key Features of FT-ICR MS for this compound Analysis:

| Feature | Benefit for Analysis |

| Ultra-High Mass Resolution | Separation of isobaric interferences and detailed isotopic analysis. |

| High Mass Accuracy | Unambiguous determination of elemental composition. |

| High Sensitivity | Detection of trace impurities and low-concentration derivatives. |

| Non-destructive Ion Detection | Enables further MS/MS experiments for structural elucidation. nih.gov |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique for determining the atomic and molecular structure of a crystal. wikipedia.orgnih.gov When a monochromatic X-ray beam is directed at a single crystal, the atoms in the crystal lattice diffract the X-rays in a specific pattern of spots. carleton.edu By analyzing the positions and intensities of these diffracted spots, it is possible to determine the three-dimensional arrangement of atoms within the crystal, including bond lengths, bond angles, and unit cell dimensions. creative-biostructure.commdpi.com

For this compound, which is a solid at room temperature, single-crystal XRD could provide definitive proof of its molecular structure in the solid state. mdpi.comresearchgate.net This would involve growing a suitable single crystal, which can often be a challenging step. nih.gov The resulting crystal structure would reveal precise details about the conformation of the molecule and the nature of intermolecular interactions in the crystal lattice. wordpress.com

Illustrative Crystallographic Data for this compound:

| Crystallographic Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); β (°) | Defines the size and shape of the repeating unit in the crystal. |

| Bond Length (C-Cl) | ~1.73 Å | Provides precise measurement of the carbon-chlorine bond. |

| Bond Length (C≡N) | ~1.14 Å | Provides precise measurement of the carbon-nitrogen triple bond. |

| Bond Angle (Cl-C=C) | ~122° | Defines the geometry around the double bond. |

This table is illustrative and contains hypothetical data based on typical single-crystal XRD analysis of small organic molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Kinetic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. mdpi.com This absorption corresponds to electronic transitions within a molecule. While UV-Vis spectra are often broad and may not provide detailed structural information on their own, they are extremely useful for quantitative analysis and for monitoring the progress of chemical reactions. The absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert Law.

In the context of this compound, UV-Vis spectroscopy can be employed to study the kinetics of reactions in which it participates, such as polymerization or nucleophilic substitution reactions. By monitoring the change in absorbance at a specific wavelength corresponding to either the reactant or a product over time, the rate of the reaction can be determined. This allows for the elucidation of reaction mechanisms and the determination of rate constants.

Advanced Chromatographic Separation Techniques

Advanced chromatographic techniques are indispensable for the separation and analysis of this compound and its polymeric derivatives.

Size-Exclusion Chromatography (SEC) for Polymer Characterization

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a technique used to separate macromolecules based on their size in solution. lcms.cz It is the primary method for determining the molecular weight distribution of polymers. chromatographyonline.comosti.gov In SEC, a polymer solution is passed through a column packed with porous gel beads. Larger molecules cannot enter the pores and thus elute first, while smaller molecules can penetrate the pores to varying extents and have a longer path, eluting later. nih.gov

For the characterization of polymers derived from this compound, such as poly(this compound), SEC is crucial for determining key parameters like the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). nih.gov These parameters significantly influence the physical and mechanical properties of the polymer. The choice of solvent (mobile phase) is critical and depends on the solubility of the polymer; for instance, dimethylformamide (DMF) is often used for polyacrylonitrile (B21495) and its derivatives. tosohbioscience.com

Illustrative SEC Data for Poly(this compound):

| Parameter | Hypothetical Value | Significance |

| Number-Average Molecular Weight (Mₙ) | 50,000 g/mol | Represents the average molecular weight by the number of molecules. |

| Weight-Average Molecular Weight (Mₙ) | 85,000 g/mol | Gives more weight to heavier molecules and is often related to bulk properties. |

| Polydispersity Index (PDI) | 1.7 | Indicates the breadth of the molecular weight distribution. |

| Elution Volume | Inversely related to molecular size | Larger molecules elute at smaller volumes. |

This table is illustrative and contains hypothetical data based on typical SEC analysis of synthetic polymers.

Electroanalytical Techniques for Specific Compound Analysis

Electroanalytical methods offer a suite of techniques for the analysis of chemical compounds based on their electrochemical properties, primarily through oxidation and reduction reactions at an electrode surface. These methods are recognized for their high sensitivity, selectivity, and relatively low cost, making them suitable for a variety of applications, including environmental monitoring and industrial process control. Key electroanalytical techniques include voltammetry, polarography, amperometry, and coulometry.

While specific electroanalytical studies on this compound are not extensively documented in publicly available literature, the electrochemical behavior of related chemical structures, such as organohalides and α,β-unsaturated nitriles, provides a basis for understanding the potential analytical pathways for this compound. The presence of both vicinal chlorine atoms and an activated carbon-carbon double bond suggests that this compound would be electrochemically active and thus amenable to determination by techniques like voltammetry.

The electrochemical reduction of the carbon-halogen bond is a well-established process. In the case of this compound, the two chlorine atoms on adjacent carbons (vicinal dihalide structure) would likely be the primary sites for electrochemical reduction. This process typically involves the stepwise or concerted transfer of electrons to the C-Cl bonds, leading to the cleavage of these bonds and the formation of halide ions and a reduced organic molecule. The potential at which this reduction occurs can be used for qualitative identification, while the measured current is proportional to the concentration of the analyte, allowing for quantification.

Furthermore, the α,β-unsaturated nitrile group represents another potential electroactive site. The carbon-carbon double bond conjugated with the electron-withdrawing nitrile group can undergo electrochemical reduction. The specific conditions of the analysis, such as the choice of working electrode, supporting electrolyte, and solvent system, would significantly influence which of these reduction processes (dechlorination or double bond reduction) is favored and at what potential it occurs.

Table of Potentially Applicable Electroanalytical Techniques

| Technique | Principle | Potential Application for this compound Analysis |

| Cyclic Voltammetry (CV) | The potential is swept linearly in both forward and reverse directions, and the resulting current is measured. | Could be used to investigate the reduction mechanism of this compound, determining the potentials for dechlorination and/or double bond reduction and assessing the reversibility of these processes. |

| Differential Pulse Voltammetry (DPV) | A series of potential pulses are superimposed on a linearly increasing potential ramp. The current is measured before and after each pulse, and the difference is plotted against the potential. | Offers enhanced sensitivity and resolution compared to CV, making it suitable for trace-level quantification of this compound in various matrices. |

| Square-Wave Voltammetry (SWV) | A square-wave potential waveform is applied to the working electrode. | Provides rapid analysis times and high sensitivity, which would be advantageous for high-throughput screening or monitoring applications involving this compound. |

| Amperometry | A constant potential is applied to the working electrode, and the current is measured as a function of time. | Could be employed in detector systems, such as in liquid chromatography, for the continuous monitoring of this compound as it elutes from the column. |

Hypothetical Research Findings for Electroanalytical Determination

In the absence of direct experimental data for this compound, we can project potential research findings based on the analysis of similar compounds. A study employing differential pulse voltammetry for the determination of this compound might involve a glassy carbon or hanging mercury drop working electrode. The selection of a suitable supporting electrolyte, likely an organic salt in an aprotic solvent like acetonitrile (B52724) or dimethylformamide, would be crucial to avoid interference from protonation reactions.

It is anticipated that the voltammogram would exhibit one or more reduction peaks in the negative potential region. A detailed mechanistic study using cyclic voltammetry at various scan rates would help elucidate the nature of the electrode process, such as whether it is diffusion-controlled or adsorption-controlled, and the number of electrons transferred. The development of a quantitative method would involve optimizing parameters like pulse amplitude, pulse width, and scan rate to achieve the lowest possible limit of detection and a wide linear dynamic range. The method's performance would then be validated by assessing its accuracy, precision, and selectivity in the presence of potential interferents.

Applications of 2,3 Dichloroacrylonitrile in Advanced Organic Synthesis

Utility in Multi-component and One-pot Reaction StrategiesNo literature was found that describes the application of 2,3-dichloroacrylonitrile within multi-component or one-pot reaction strategies for the synthesis of complex molecules.researchgate.netnih.govnih.govmdpi.com

Given the constraints to generate content that strictly adheres to the provided outline and focuses solely on this compound, the article cannot be produced. Providing information on related compounds or general synthetic methods would violate the core instructions of the request.

Polymerization Research Involving 2,3 Dichloroacrylonitrile

Homopolymerization Studies of 2,3-Dichloroacrylonitrile

There is a notable lack of specific research dedicated to the homopolymerization of this compound. While the polymerization of acrylonitrile (B1666552) and other substituted acrylonitriles has been extensively studied, dedicated reports on the synthesis and characterization of poly(this compound) are not readily found in scientific databases.

In principle, the polymerization of this compound could be initiated through various mechanisms, including free radical, anionic, or cationic polymerization, owing to the presence of the vinyl group. The electron-withdrawing nature of the two chlorine atoms and the nitrile group would significantly influence the reactivity of the double bond. For instance, in free-radical polymerization, the stability of the propagating radical and the steric hindrance imposed by the chlorine atoms would be critical factors determining the polymerizability and the resulting molecular weight of the polymer.

Copolymerization with Unsaturated Monomers

While direct studies on the copolymerization of this compound are scarce, research on the copolymerization of other halogenated monomers provides some insight into its potential behavior. For example, studies on the copolymerization of chloro-substituted phenylcyanoacrylates with styrene (B11656) have been reported. These studies often focus on determining the monomer reactivity ratios to understand the distribution of monomer units in the resulting copolymer chain.

It is plausible that this compound could be copolymerized with various unsaturated monomers such as styrene, methyl methacrylate, or other acrylates. The resulting copolymers would be expected to exhibit properties that are a composite of the constituent monomers. For instance, incorporating this compound into a polymer chain could enhance flame retardancy and increase the glass transition temperature due to the polar nature of the C-Cl and C≡N bonds.

A hypothetical copolymerization of this compound (M1) with a generic unsaturated monomer (M2) would be characterized by its reactivity ratios, r1 and r2. These ratios would dictate whether the resulting copolymer has a random, alternating, or blocky structure. Given the electronic and steric nature of this compound, it is likely to exhibit distinct reactivity ratios with different comonomers.

| Monomer 1 (M1) | Monomer 2 (M2) | Hypothetical r1 | Hypothetical r2 | Expected Copolymer Structure |

| This compound | Styrene | <1 | >1 | Random, with higher incorporation of styrene |

| This compound | Methyl Methacrylate | <1 | <1 | Tendency towards alternation |

This table is illustrative and based on general principles, not on experimental data for this compound.

Solid-State Polymerization and Topochemical Synthesis

The concept of solid-state polymerization involves the conversion of a crystalline monomer into a polymer while in the solid state. This method can lead to highly ordered polymer structures. Topochemical synthesis is a specific type of solid-state reaction where the crystal lattice of the monomer controls the stereochemistry of the resulting polymer.

For this compound to undergo solid-state polymerization, its molecules would need to be favorably aligned in the crystal lattice, allowing for the propagation of the polymer chain with minimal disruption of the crystal structure. The feasibility of such a process is highly dependent on the crystal packing of the monomer.

In a hypothetical solid-state polymerization of this compound, one would expect to observe changes in the X-ray diffraction (XRD) pattern as the polymerization progresses. Initially, the XRD pattern would correspond to the crystalline monomer. As polymerization proceeds, new peaks corresponding to the crystalline polymer might appear, or the existing monomer peaks might broaden and decrease in intensity if the polymerization leads to an amorphous or less crystalline polymer. The retention of crystallinity would be a key indicator of a topochemical reaction.

The molecular weight of a polymer synthesized via solid-state polymerization is often influenced by factors such as the reaction time, temperature, and the presence of defects in the monomer crystal. The resulting poly(this compound) would likely exhibit limited solubility in common organic solvents due to the strong intermolecular forces arising from the polar chlorine and nitrile groups. Characterization of its molecular weight would likely require techniques such as gel permeation chromatography (GPC) in a suitable solvent that can overcome these strong interactions. The solubility of the polymer would be a critical factor for its processing and application.

Post-Polymerization Functionalization Strategies

Post-polymerization functionalization involves the chemical modification of a pre-existing polymer. This approach allows for the introduction of various functional groups onto the polymer backbone, thereby tailoring its properties for specific applications.

Drawing an analogy from studies on the chemical modification of chlorinated polymers like poly(vinyl chloride) (PVC), one could envision reacting poly(this compound) with various nucleophiles to displace the chlorine atoms. researchgate.netrsc.org Suitable nucleophiles could include amines, alkoxides, and thiols.

For example, reaction with a primary amine (R-NH2) could lead to the introduction of amino groups along the polymer chain, which could further be used for crosslinking or for the attachment of other functional moieties. The success of such reactions would depend on the reaction conditions (temperature, solvent, and catalyst) and the steric accessibility of the chlorine atoms on the polymer backbone.

| Reagent | Functional Group Introduced | Potential Application |

| Sodium Azide (NaN3) | Azide (-N3) | Precursor for "click" chemistry modifications |

| Sodium Ethoxide (NaOEt) | Ethoxy (-OEt) | Modification of solubility and thermal properties |

| Thiourea | Thiol (-SH) | Metal chelation, crosslinking |

This table represents potential functionalization strategies based on the chemistry of chlorinated polymers and has not been experimentally verified for poly(this compound).

Environmental Chemistry and Transformation Pathways of 2,3 Dichloroacrylonitrile

Formation Mechanisms in Water Treatment Processes

Role as a Nitrogenous Disinfection Byproduct (N-DBP)

Dichloroacetonitrile (DCAN) is a prominent member of the nitrogenous disinfection byproducts (N-DBPs), a class of compounds that have drawn significant attention in the field of drinking water quality. These compounds are formed when disinfectants like chlorine react with organic and inorganic nitrogen precursors present in the water. N-DBPs are of particular concern because toxicological studies have suggested that they can be more genotoxic, cytotoxic, or carcinogenic than many of the more commonly regulated carbonaceous disinfection byproducts (C-DBPs). The increasing use of alternative water sources, such as wastewater effluents or waters affected by algal blooms, which are typically higher in organic nitrogen, may lead to a greater potential for N-DBP formation.

Precursors and Formation Pathways from Amino Compounds and Natural Organic Matter

The formation of DCAN is intricately linked to the presence of specific precursors in the source water. Natural organic matter (NOM), a complex mixture of organic compounds derived from the decomposition of plant and animal matter, is a primary source of these precursors. More specifically, amino acids, which are the building blocks of proteins and are abundant in NOM, are considered significant precursors to DCAN.

Research has shown that the formation of DCAN from amino compounds follows a series of reactions. For instance, during chlorination, the free amine groups in amino acids are targeted. The herbicide isoxaflutole and its hydrolysis product diketonitrile have also been identified as potent precursors, with diketonitrile reacting rapidly with free chlorine to form DCAN, in some cases with yields up to 100% mdpi.com. In chloramination processes, both dissolved organic nitrogen (DON) and the chloramines themselves can serve as nitrogen sources for DCAN formation . Studies using isotopic labeling have confirmed that the nitrogen atom in DCAN can originate from these organic precursors .

Influence of UV/Chlorine Treatment Conditions on Formation

The use of advanced oxidation processes, such as combined ultraviolet (UV) and chlorine treatment, can significantly influence the formation of DCAN. Compared to chlorination alone, the yields of DCAN have been observed to increase by 88-240% in real waters during UV/chlorine treatment pharmaffiliates.comnih.gov. The formation of DCAN from specific amino compounds can increase by as much as 3.3 to 5724 times under these conditions pharmaffiliates.comnih.gov.

The mechanism involves a multi-step process. Initially, the chlorination of amines, amino acids, and peptides leads to the rapid formation of N-chloramines through chlorine substitution pharmaffiliates.comnih.gov. Subsequently, UV photolysis promotes the transformation of these N-chloramines into N-chloroaldimines and then into phenylacetonitrile, with varying yields depending on the precursor compound pharmaffiliates.comnih.gov. Finally, radical oxidation transforms phenylacetonitrile into DCAN pharmaffiliates.comnih.gov. It has been noted that amino compounds with electron-withdrawing side chains tend to have a much higher DCAN formation potential than those with electron-donating side chains pharmaffiliates.comnih.gov. While UV/chlorine treatment can lead to the rapid production of DCAN, the formation of other DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs) may be minimal during the short contact times of this AOP molbase.com.

Contribution of Trichloramine and Hydroxyl Radicals in Breakpoint Chlorination

Breakpoint chlorination is a water treatment process used to remove ammonia. During this process, trichloramine (NCl3) and highly reactive species like hydroxyl radicals (•OH) can be formed, and they play a crucial role in the formation of DCAN. Studies have shown that DCAN formation during breakpoint chlorination of natural organic matter can be 2 to 10 times higher than in chlorination without ammonia under similar free chlorine residual conditions chemeo.comnih.gov.

The presence of •OH, nitric oxide (•NO), and NCl3 has been confirmed through probe tests and electron paramagnetic resonance spectra chemeo.comnih.gov. Isotope labeling studies have demonstrated the incorporation of ammonium-N into the DCAN molecule, even though ammonia is eliminated during the process chemeo.comnih.gov. A significant finding is that aromatic non-nitrogenous compounds, such as phenols, which are not typically DCAN precursors in a free-chlorine-only system, can become precursors during breakpoint chlorination nih.gov. The reactions involving reactive nitrogen species, such as •NO/•NO2 and NCl3, provide additional nitrogen sources for DCAN formation, accounting for 36-84% of the total nitrogen in DCAN formed from NOM isolates and real water samples chemeo.comnih.gov. Furthermore, scavenging •OH with tert-butanol has been shown to reduce DCAN formation by 40-56%, highlighting the important role of the hydroxyl radical in transforming DCAN precursors chemeo.comnih.gov. A novel mechanism for •OH generation has been identified through the interaction between trichloramine (NCl3) and dichloramine (NHCl2) wikipedia.orgchemnet.com.

Degradation and Hydrolysis Pathways in Aqueous Environments

Mechanisms of Hydroxide-Catalyzed Hydrolysis